molecular formula C19H22N4OS2 B2361163 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797953-67-3

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2361163
CAS RN: 1797953-67-3
M. Wt: 386.53
InChI Key: DHBYHHJYVULIGX-UHFFFAOYSA-N
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Description

The compound “1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a benzothiazole ring, a piperidine ring, and a thiophene ring, all connected by urea and methylene bridges . The benzothiazole and thiophene rings are aromatic heterocycles, which often contribute to the bioactivity of pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the benzothiazole, piperidine, and thiophene rings, as well as the urea and methylene bridges . The reactivity of these functional groups can lead to a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be assessed using various solvents . The compound’s IR, 1H, 13C NMR, and mass spectral data can provide information about its chemical structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Similar compounds have shown a range of biological activities, which could potentially lead to various physiological effects . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

Given the broad range of biological activities exhibited by similar compounds, this compound could be a promising candidate for further investigation . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent .

properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-6,11,14H,7-10,12-13H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBYHHJYVULIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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